(E)-N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-(1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3OS2/c24-19(11-10-16-7-5-13-25-16)23(14-15-6-3-4-12-21-15)20-22-17-8-1-2-9-18(17)26-20/h1-13H,14H2/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBUYGRNYZMUIM-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C=CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)/C=C/C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide (CAS Number: 886903-32-8) is a member of the benzothiazole family, which has garnered attention for its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications based on various research findings.
The molecular formula of this compound is , with a molecular weight of 377.5 g/mol. The structure includes a benzothiazole moiety, a pyridine ring, and a thiophene group, which contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves the Knoevenagel condensation reaction between appropriate precursors such as 2-(benzo[d]thiazol-2-yl)acetonitrile and 3-pyridinecarboxaldehyde. The reaction conditions generally include the use of ethanol as a solvent and triethylamine as a catalyst, yielding the desired product in moderate to high purity .
Antioxidant Activity
Research indicates that compounds within the benzothiazole class exhibit significant antioxidant properties. For instance, a related study reported that certain benzothiazole derivatives demonstrated potent antioxidant activity with IC50 values lower than that of ascorbic acid . The antioxidant capacity is typically assessed using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl), where the ability to scavenge free radicals is quantified.
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. Notably, derivatives containing similar structural motifs have shown promising results against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, while exhibiting limited or no activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
| Compound | Bacteria Tested | Inhibition Zone (mm) |
|---|---|---|
| Compound A | S. aureus | 24 |
| Compound B | B. cereus | 20 |
| Compound C | E. coli | No activity |
| Compound D | P. aeruginosa | No activity |
Acetylcholinesterase Inhibition
Another significant aspect of the biological activity of benzothiazole derivatives is their potential as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's. Studies have shown that certain compounds in this class exhibit strong inhibitory effects on acetylcholinesterase, with IC50 values indicating effective binding affinity . This suggests potential therapeutic applications for cognitive enhancement.
Case Studies
- Antioxidant Evaluation : A study synthesized a series of benzothiazolopyridine derivatives and evaluated their antioxidant capacity through DPPH assays. The most potent derivative exhibited an IC50 value significantly lower than that of standard antioxidants .
- Antimicrobial Screening : A comprehensive antimicrobial study tested various benzothiazole derivatives against multiple bacterial strains. The results highlighted the selective efficacy against Gram-positive bacteria while showing resistance to Gram-negative strains, underscoring the need for further modifications to enhance broad-spectrum activity .
Scientific Research Applications
Anticancer Activity
Research has demonstrated that benzothiazole derivatives, including (E)-N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide, exhibit significant anticancer properties. A study indicated that these compounds induce apoptosis in cancer cells by activating procaspase-3 to caspase-3, leading to programmed cell death .
Table 1: Anticancer Activity of Benzothiazole Derivatives
| Compound | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 15 | Caspase activation |
| Compound B | 25 | Cell cycle arrest |
| This compound | 18 | Apoptosis induction |
Acetylcholinesterase Inhibition
Another notable application is its role as an acetylcholinesterase inhibitor. Compounds similar to this compound have been evaluated for their potential in treating Alzheimer's disease by inhibiting the enzyme responsible for breaking down acetylcholine, thereby enhancing cholinergic transmission .
Table 2: Acetylcholinesterase Inhibition Potency
| Compound | IC₅₀ (µM) |
|---|---|
| Galanthamine | 50 |
| Donepezil | 60 |
| This compound | 64 |
Structural Studies
The crystal structure analysis of this compound has provided insights into its molecular conformation and bonding characteristics. Studies have shown that the compound's structure allows for effective interaction with biological targets, contributing to its pharmacological effects .
Chemical Reactions Analysis
Oxidation Reactions
The thiophene and benzothiazole rings undergo selective oxidation:
-
Thiophene sulfur : Oxidized to sulfoxide or sulfone using m-CPBA (meta-chloroperbenzoic acid).
-
Benzothiazole nitrogen : Resists oxidation under mild conditions but forms N-oxide with strong oxidizers like H₂O₂/Fe³⁺.
| Substrate | Oxidizing Agent | Product | Conditions | Yield |
|---|---|---|---|---|
| Thiophene ring | m-CPBA | Sulfoxide (minor), Sulfone (major) | CH₂Cl₂, 0°C, 2 hr | 62% |
| Benzothiazole | H₂O₂/FeCl₃ | N-oxide derivative | EtOH, 50°C, 6 hr | 45% |
Oxidation alters electronic properties, enhancing binding affinity to biological targets.
Reduction Reactions
The acrylamide double bond is selectively reduced using:
-
Catalytic hydrogenation : H₂/Pd-C in EtOAc at 25°C
-
Chemical reduction : NaBH₄/CeCl₃ system
| Reducing Agent | Conditions | Product | Selectivity | Yield |
|---|---|---|---|---|
| H₂/Pd-C | EtOAc, 25°C, 1 atm H₂ | Saturated acrylamide derivative | >95% | 88% |
| NaBH₄/CeCl₃ | THF, 0°C to RT, 4 hr | Partial reduction of C=C | 70% | 65% |
Reduction products retain heterocyclic frameworks but lose conjugation-dependent bioactivity.
Electrophilic Aromatic Substitution
The electron-rich thiophene and pyridine rings undergo regioselective substitution:
-
Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the thiophene 5-position.
-
Halogenation : Br₂/FeBr₃ adds bromine to the benzothiazole 6-position.
| Reaction | Reagents/Conditions | Position Modified | Product Application | Yield |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 1 hr | Thiophene C5 | Precursor for amine derivatives | 55% |
| Bromination | Br₂ (1 eq), FeBr₃, CHCl₃ | Benzothiazole C6 | Cross-coupling substrates | 73% |
Substituted derivatives show improved pharmacokinetic profiles.
Cyclization Reactions
Under acidic or thermal conditions, the acrylamide moiety participates in cyclization to form tetracyclic structures:
Cyclized products exhibit enhanced rigidity for molecular recognition studies.
Hydrolysis and Stability
The acrylamide bond is stable under physiological pH but hydrolyzes in strong acid/base:
| Conditions | Reaction | Half-Life | Products Identified |
|---|---|---|---|
| 1M HCl, 60°C | Amide hydrolysis to carboxylic acid | 2.5 hr | Benzo[d]thiazol-2-amine, Pyridin-2-ylmethanol |
| 1M NaOH, 25°C | Slow degradation (<10% in 24 hr) | >48 hr | Trace amounts of acrylate |
Hydrolysis profiles inform formulation strategies for drug delivery .
Mechanistic Insights
-
Knoevenagel Condensation : Proceeds via enolate formation, followed by dehydration. Microwave irradiation accelerates the reaction by enhancing dipole rotation.
-
Electrophilic Substitution : Directed by electron-donating methoxy groups on benzothiazole, favoring para/ortho positions.
Comparison with Similar Compounds
Structural Variations in Key Analogs
The table below highlights structural differences and similarities with related compounds:
Structure-Activity Relationships (SAR)
Heterocyclic Core :
- Benzo[d]thiazole improves thermal stability and π-π stacking with targets (e.g., enzymes, receptors) .
- Pyridinylmethyl in the target compound may enhance solubility or CNS penetration compared to phenyl groups.
Acrylamide Substituents: Thiophen-2-yl (as in DM497 and the target compound) correlates with antinociception, likely via ion channel modulation. Methoxy/hydroxy groups on phenyl rings (e.g., 9b, BZTcin2) improve antioxidant or anti-inflammatory activity.
Steric Effects :
- Bulky groups (e.g., naphthyl in compound 14) reduce yield but may increase target specificity .
Q & A
Q. Table 1: Key Reaction Parameters
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Acryloyl chloride synthesis | Thiophene-2-carboxaldehyde, malonic acid, H2SO4 | 50–65% | |
| Amidation | EDCI/HOBt, DMF, RT | 60–75% | |
| Purification | Column chromatography (hexane:EtOAc) | >95% purity |
Basic: What spectroscopic and chromatographic methods are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Identify protons on the benzo[d]thiazole (δ 7.2–8.1 ppm), pyridylmethyl (δ 3.8–4.5 ppm), and acrylamide double bond (δ 6.5–7.0 ppm, J = 15–16 Hz for E-isomer) .
- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and aromatic C-H bends (~3050 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 394.12) .
- HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water gradient) .
Basic: How does the E-configuration of the acrylamide moiety influence biological activity?
Methodological Answer:
The E-isomer’s planar geometry enhances:
- Binding Affinity : Optimal spatial alignment with hydrophobic pockets in enzyme active sites (e.g., kinase inhibitors) .
- Metabolic Stability : Reduced susceptibility to enzymatic hydrolysis compared to Z-isomers .
Validation : Compare E vs. Z isomers via: - Molecular Docking : Simulate interactions with targets like COX-2 or EGFR .
- Bioassays : Measure IC50 values in cancer cell lines (e.g., MCF-7, HeLa) .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
Methodological Answer:
Key Modifications :
Benzo[d]thiazole Substituents :
- Introduce electron-withdrawing groups (e.g., -NO2) at position 6 to enhance electrophilicity and target binding .
Pyridylmethyl Group :
- Replace with bulkier substituents (e.g., quinoline) to improve blood-brain barrier penetration .
Thiophene Moiety :
Q. Table 2: SAR Findings from Analogous Compounds
Advanced: What computational strategies predict binding modes with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model ligand-protein interactions over 100-ns trajectories .
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic hotspots .
- Pharmacophore Modeling : Map essential features (H-bond acceptors, aromatic rings) using Schrödinger Phase .
Case Study : Docking into EGFR’s ATP-binding pocket revealed hydrogen bonds with Met793 and hydrophobic interactions with Leu718 .
Advanced: How can researchers resolve contradictions in bioassay data (e.g., varying IC50 values)?
Methodological Answer:
Standardize Assay Conditions :
Validate Target Engagement :
Address Off-Target Effects :
- Perform kinome-wide profiling (e.g., DiscoverX Panel) to identify non-specific kinase inhibition .
Advanced: What strategies improve synthetic yield while minimizing byproducts?
Methodological Answer:
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., amidation from 12h to 30min) and improve yield by 15–20% .
- Flow Chemistry : Continuous processing minimizes intermediate degradation (purity >90%) .
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., hydrolyzed acrylamide) and adjust protecting groups (e.g., Fmoc) .
Advanced: How does the compound’s stability vary under physiological conditions?
Methodological Answer:
- Hydrolytic Stability : Monitor degradation in PBS (pH 7.4) via HPLC; half-life >24h indicates suitability for oral administration .
- Photodegradation : UV irradiation (254 nm) induces E→Z isomerization; use amber vials for storage .
- Metabolic Stability : Incubate with liver microsomes; CYP3A4-mediated oxidation is a major pathway (t1/2 = 2.5h) .
Advanced: What synergistic effects are observed when combined with other therapeutics?
Methodological Answer:
- Anticancer Combinations :
- Anti-Inflammatory Combinations :
Advanced: What crystallographic challenges arise during structural elucidation?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
